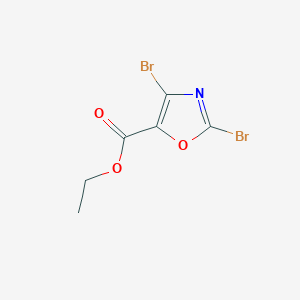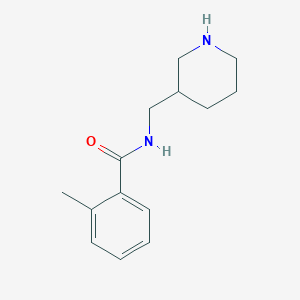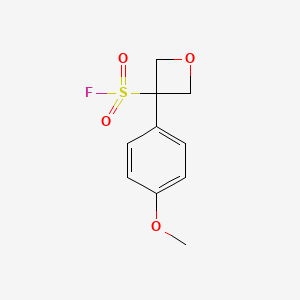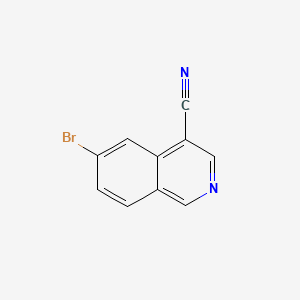
4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸: は、分子式C11H19NO5 を持つ有機化合物です。これは、1つの酸素原子と1つの窒素原子を含む7員環状ヘテロ環化合物であるオキサゼパンの誘導体です。tert-ブトキシカルボニル(Boc)基は、特にペプチド化学における有機合成において一般的な保護基です。
準備方法
合成経路と反応条件
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸の合成は、通常、以下の手順が含まれます。
オキサゼパン環の形成: オキサゼパン環は、アミノアルコールとジハロアルカンを含む環化反応によって合成できます。反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。
Boc基の導入: tert-ブトキシカルボニル基は、トリエチルアミンなどの塩基の存在下、ジ-tert-ブチルジカルボネート(Boc2O)を使用して導入されます。この手順は、通常、Boc基の加水分解を防ぐために無水条件下で行われます。
工業的生産方法
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化と、効率的な生産のための連続フロー反応器の使用が含まれます。
化学反応の分析
反応の種類
置換反応: この化合物は、特にオキサゼパン環の窒素原子と酸素原子に隣接する炭素原子で求核置換反応を受ける可能性があります。
酸化と還元: カルボン酸基はアルコールに還元したり、カルボン酸塩などのより高い酸化状態に酸化したりできます。
脱保護: Boc基は、通常、トリフルオロ酢酸(TFA)または塩酸(HCl)を使用して酸性条件下で除去できます。
一般的な試薬と条件
求核置換: 水素化ナトリウム(NaH)、炭酸カリウム(K2CO3)、およびさまざまな求核剤。
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。
脱保護: トリフルオロ酢酸(TFA)、塩酸(HCl)。
主要な製品
置換: さまざまな置換オキサゼパン誘導体。
酸化: カルボン酸塩。
還元: アルコール誘導体。
脱保護: 1,4-オキサゼパン-3-カルボン酸。
科学研究における用途
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸は、科学研究でいくつかの用途があります。
化学: 特に医薬品や農薬の開発における複雑な有機分子の合成の中間体として使用されます。
生物学: 酵素機構の研究や、酵素阻害剤の合成のための構成要素として使用されます。
医学: 特に生物活性化合物の合成の前駆体として、創薬における潜在的な用途について調査されています。
産業: 特殊化学品の製造や、さまざまな産業プロセスにおける試薬として利用されます。
科学的研究の応用
4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸の作用機序は、その特定の用途によって異なります。一般的に、この化合物は、水素結合、静電相互作用、および疎水性効果を通じて生物学的標的に結合することができます。Boc基は保護基として機能し、合成中の不要な反応を防ぎ、制御された条件下での選択的脱保護を可能にします。
類似化合物との比較
類似化合物
4-tert-ブトキシカルボニル-1,4-オキサゼパン-2-カルボン酸: 類似の構造ですが、カルボン酸基の位置が異なります。
4-tert-ブトキシカルボニル-1,4-オキサゼパン-5-カルボン酸: カルボン酸基が5位にある別の位置異性体。
4-tert-ブトキシカルボニル-1,4-オキサゼパン-6-カルボン酸: カルボン酸基が6位にある類似の化合物。
独自性
4-tert-ブトキシカルボニル-1,4-オキサゼパン-3-カルボン酸は、カルボン酸基の特定の位置により、反応性や他の分子との相互作用に影響を与えるため、ユニークです。この位置特異性は、特定の標的分子の合成において重要であり、選択性と収率において独自の利点を提供します。
特性
CAS番号 |
1262410-57-0 |
|---|---|
分子式 |
C11H19NO5 |
分子量 |
245.27 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
NFDWYOLYCHSXTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)




![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)

![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)
